

(R)-4-Hydroxydihydrofuran-2(3H)-one CAS number and molecular structure

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Compound of Interest

Compound Name: (R)-4-Hydroxydihydrofuran-2(3H)-one

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An In-depth Technical Guide to (R)-4-Hydroxydihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-4-Hydroxydihydrofuran-2(3H)-one**, a valuable chiral building block in modern organic synthesis and drug development. This document details its chemical identity, physicochemical properties, and its significant role as a synthetic intermediate.

Chemical Identity and Molecular Structure

(R)-4-Hydroxydihydrofuran-2(3H)-one, also known as (R)-(+)-3-Hydroxy-γ-butyrolactone, is a chiral lactone with the Chemical Abstracts Service (CAS) registry number 58081-05-3. Its molecular formula is C₄H₆O₃, and it has a molecular weight of 102.09 g/mol.

The molecular structure of **(R)-4-Hydroxydihydrofuran-2(3H)-one** is characterized by a five-membered lactone ring with a hydroxyl group at the fourth position, conferring chirality to the molecule.

Molecular Structure:

Caption: Molecular structure of **(R)-4-Hydroxydihydrofuran-2(3H)-one**.

Physicochemical Properties

A summary of the key physicochemical properties of **(R)-4-Hydroxydihydrofuran-2(3H)-one** is presented in the table below. It is important to note that some reported values may pertain to the racemic mixture or the (S)-enantiomer, and care should be taken in their interpretation.

Property	Value	Reference
CAS Number	58081-05-3	[1]
Molecular Formula	C ₄ H ₆ O ₃	[1]
Molecular Weight	102.09 g/mol	[1]
Appearance	Solid	[1]
Boiling Point	98-100 °C	
Density	1.24 g/cm ³	
Refractive Index	1.4655	
Solubility	Miscible with ethanol and chloroform.	
Storage	2-8°C, under inert atmosphere	

Role in Asymmetric Synthesis and Drug Development

(R)-4-Hydroxydihydrofuran-2(3H)-one and its derivatives are crucial chiral synthons in the pharmaceutical industry. The stereocenter at the C4 position makes it a valuable starting material for the enantioselective synthesis of complex molecules, ensuring high stereochemical purity in the final active pharmaceutical ingredient (API).

A prominent example of its application is in the synthesis of the antiepileptic drug Brivaracetam. While not a direct precursor, the closely related (R)-4-propyldihydrofuran-2(3H)-one is a key intermediate in the manufacturing process of Brivaracetam. The synthesis of this key intermediate often starts from chiral precursors, highlighting the importance of chiral building blocks like the title compound. The use of an optically pure starting material like (R)-4-

propyldihydrofuran-2(3H)-one obviates the need for challenging and costly chiral separation steps later in the synthesis.

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of **(R)-4-Hydroxydihydrofuran-2(3H)-one** is not readily available in the public domain, a representative synthesis for the analogous (R)-4-propyldihydrofuran-2(3H)-one is described below. This multi-step process illustrates the general strategies employed for the synthesis of such chiral lactones.

Synthesis of (R)-4-propyldihydrofuran-2(3H)-one

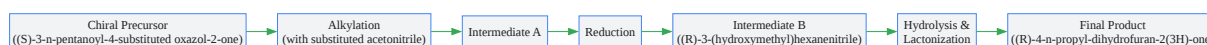
This synthesis involves the alkylation of an optically pure oxazolidinone, followed by reduction, hydrolysis, and lactonization.

Step 1: Alkylation Optically pure (S)-3-n-pentanoyl-4-substituted oxazol-2-one is reacted with a substituted acetonitrile in the presence of a strong base to introduce the propyl group with the desired stereochemistry.

Step 2: Reduction The resulting intermediate is then reduced, typically using a hydride reducing agent, to convert the nitrile group to an amine, which is subsequently hydrolyzed to a hydroxyl group.

Step 3: Hydrolysis and Lactonization The final step involves the hydrolysis of the cyano group and subsequent acid-catalyzed lactonization to form the desired (R)-4-n-propyl-dihydrofuran-2(3H)-one.

Illustrative Experimental Workflow for Chiral Lactone Synthesis



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Caption: General synthetic workflow for (R)-4-n-propyl-dihydrofuran-2(3H)-one.

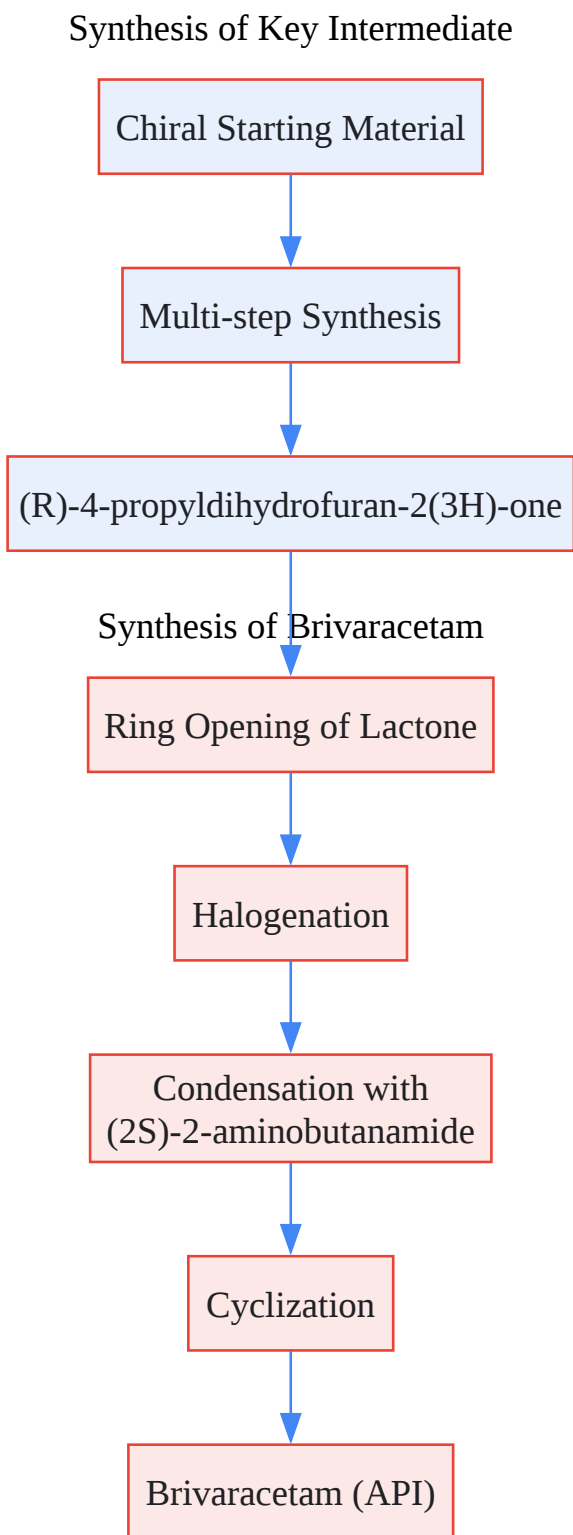
Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of **(R)-4-Hydroxydihydrofuran-2(3H)-one**. While a comprehensive public database of spectra for the pure (R)-enantiomer is limited, typical spectral features are summarized below.

Technique	Key Observables / Characteristic Peaks
^1H NMR	Signals corresponding to the protons on the lactone ring and the hydroxyl group. The chemical shifts and coupling constants are indicative of the stereochemistry.
^{13}C NMR	Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, and the other two carbons of the furanone ring.
IR Spectroscopy	A strong absorption band for the carbonyl group (C=O) of the lactone, typically around 1770 cm^{-1} , and a broad absorption for the hydroxyl group (O-H) in the region of $3200\text{--}3600\text{ cm}^{-1}$.
Mass Spectrometry	The molecular ion peak corresponding to the molecular weight of the compound (102.09 g/mol) and characteristic fragmentation patterns.

Application in Drug Synthesis: Brivaracetam

The significance of chiral lactones like (R)-4-propyldihydrofuran-2(3H)-one is exemplified in the synthesis of Brivaracetam. The following diagram illustrates the logical flow from the chiral intermediate to the final drug product.



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Caption: Logical workflow for the synthesis of Brivaracetam from the key chiral intermediate.

This technical guide underscores the importance of **(R)-4-Hydroxydihydrofuran-2(3H)-one** and its analogs as indispensable tools in the development of modern pharmaceuticals. Their utility as chiral building blocks enables the efficient and stereoselective synthesis of complex drug molecules, ultimately contributing to the advancement of therapeutic agents.

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References

- 1. rsc.org [rsc.org]
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